

# 4-Bromo-1H-indene: Technical Guide to Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 4-Bromo-1H-indene

Cat. No.: B1643762

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## Executive Summary

**4-Bromo-1H-indene** (CAS: 45738-35-0) is a critical halogenated bicyclic building block used primarily in the synthesis of advanced organometallic ligands (e.g., indenyl zirconocenes) for olefin polymerization catalysis.<sup>[1]</sup> Its unique structure—comprising an electron-rich fused benzene ring and a reactive cyclopentadiene moiety—allows for dual-mode functionalization: electrophilic/nucleophilic attack on the alkene and palladium-catalyzed cross-coupling at the aryl bromide site. This guide details its physicochemical profile, validated synthetic protocols, and applications in drug discovery and materials science.

## Structural Analysis & Spectroscopic Signature

The molecule consists of a benzene ring fused to a cyclopentadiene ring, with a bromine atom at the C4 position (adjacent to the bridgehead carbon). This substitution pattern breaks the symmetry of the parent indene, creating distinct magnetic environments for all aromatic protons.

## Molecular Geometry & Electronic Effects

- Aromaticity: The C4-bromine atom exerts an inductive electron-withdrawing effect (-I) on the benzene ring, deactivating it slightly towards electrophilic aromatic substitution compared to unsubstituted indene.
- Acidity: The methylene protons at C1 ( ) are highly acidic, allowing for easy deprotonation to form the 4-bromoindenyl anion, a -electron aromatic system used in "sandwich" complexes.

## Spectroscopic Profile (NMR & MS)

Note: Chemical shifts are representative of 4-substituted indenenes in

Nucleus	Signal	Shift (ppm)	Multiplicity	Assignment	Structural Insight
H	H1	3.45	Doublet (t-like)	(allylic)	Acidic site; disappears upon deuteration/lithiation.
H2	6.60	dt	Vinyl	Coupled to H1 and H3.	
H3	6.95	dt	Vinyl	Deshielded by conjugation with aryl ring.	
H5	7.45	Doublet	Aryl	Ortho to Br; deshielded by -I effect.	
H6	7.15	Triplet	Aryl	Meta to Br.	
H7	7.35	Doublet	Aryl	Para to bridgehead.	
C	C4-Br	~118.0	Singlet	Quaternary	Diagnostic carbon bearing Br.
MS		194/196	1:1 Ratio	Molecular Ion	Characteristic isotopic pattern of

## Physicochemical Properties[1][2][3][4][5]

Property	Value	Condition/Note
Molecular Formula		-
Molecular Weight	195.06 g/mol	-
Physical State	Liquid	Colorless to pale yellow oil
Boiling Point	105–110 °C	@ 5 mmHg (Predicted: ~248 °C @ 760 mmHg)
Density	g/cm <sup>3</sup>	High density due to Br atom
Solubility	Soluble	, THF, Toluene, Hexanes
Storage	2–8 °C	Light sensitive; store under inert gas ( )

## Synthetic Pathways

The most reliable laboratory-scale synthesis proceeds from 4-bromo-1-indanone via reduction and acid-catalyzed dehydration. This route avoids the regioselectivity issues often encountered when brominating indene directly.

### Route A: Reduction-Dehydration (Recommended)

This two-step protocol ensures the bromine remains intact at the C4 position while establishing the C2-C3 double bond.

### Experimental Protocol

Step 1: Reduction to 4-Bromo-1-indanol

- Setup: Charge a flame-dried 250 mL round-bottom flask with 4-bromo-1-indanone (10.0 g, 47.4 mmol) and anhydrous methanol (100 mL).
- Addition: Cool to 0°C. Add sodium borohydride (

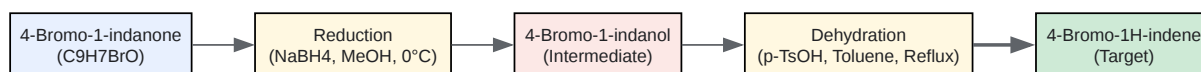
, 2.7 g, 71.1 mmol) portion-wise over 20 minutes to control hydrogen evolution.

- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.
- Workup: Quench with saturated (50 mL). Concentrate methanol in vacuo. Extract aqueous residue with ( mL). Dry over and concentrate to yield crude alcohol (white solid).

#### Step 2: Dehydration to **4-Bromo-1H-indene**

- Setup: Dissolve the crude alcohol in toluene (150 mL) in a flask equipped with a Dean-Stark trap.
- Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.45 g, 5 mol%).
- Reaction: Reflux for 2–4 hours. Water will collect in the trap.
- Purification: Cool to RT. Wash with saturated (to remove acid) and brine.<sup>[2]</sup> Dry over .
- Isolation: Remove solvent.<sup>[3]</sup> Purify via vacuum distillation (bp ~105°C @ 5 mmHg) or flash chromatography (100% Hexanes) to obtain **4-bromo-1H-indene** as a clear oil.

## Visualization of Synthetic Workflow



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Figure 1: Step-wise synthesis of **4-bromo-1H-indene** from indanone precursor.

## Reactivity & Applications

### Metallocene Ligand Synthesis

**4-Bromo-1H-indene** is a precursor for ansa-metallocenes used in isotactic polypropylene production. The bromine handle allows for the introduction of steric bulk or chiral bridges via cross-coupling before coordination to the metal.

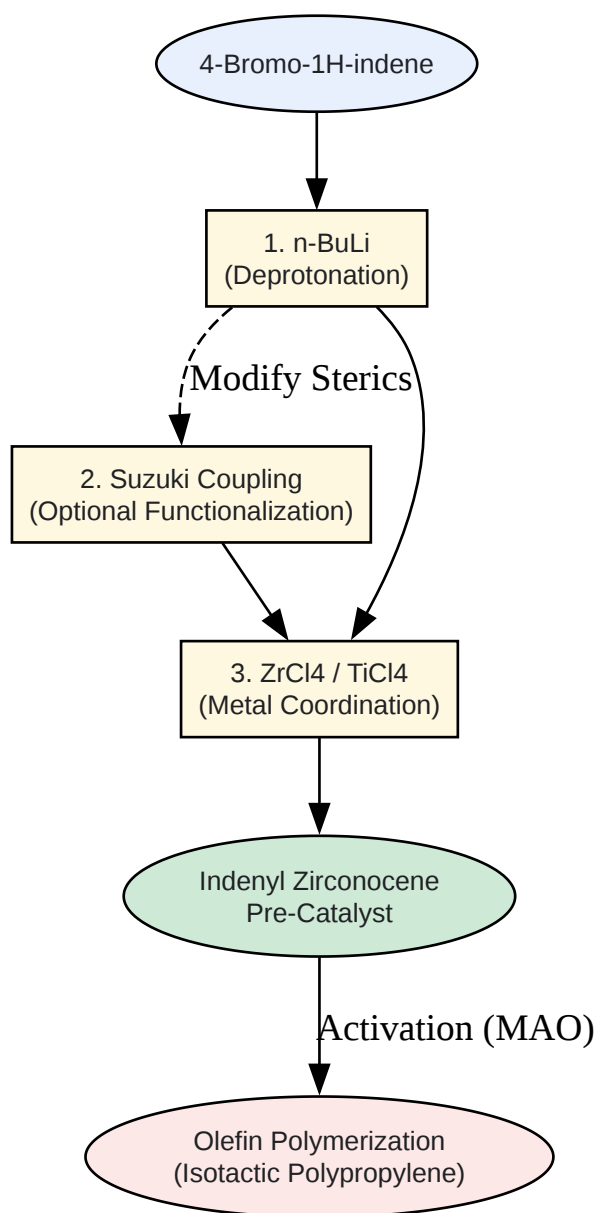
- Mechanism: Deprotonation with  $\text{Li}^+\text{tBu}^-\text{O}^-$  yields the 4-bromoindenyl lithium salt, which reacts with  $\text{R}^+\text{X}^-$  or bridging agents (e.g.,  $\text{R}_2\text{Si}(\text{R})_2$ ).
- Significance: Substituents at the 4-position (introduced via the Br handle) control the stereochemistry of polymer chain growth.

### Palladium-Catalyzed Cross-Coupling

The C4-Br bond is highly active for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of 4-arylindenes.

- Protocol Insight: Use  $\text{Pd}(\text{G}_2\text{P})_2\text{Cl}_2$  (5 mol%) and  $\text{Na}_2\text{CO}_3$  in Toluene/Water/Ethanol at 80°C to couple with aryl boronic acids. This preserves the sensitive indene double bond while functionalizing the aromatic ring.

### Visualization of Metallocene Application



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Figure 2: Workflow for converting 4-bromoindene into active polymerization catalysts.

## Safety & Handling

- Hazards: **4-Bromo-1H-indene** is an irritant to eyes, skin, and the respiratory system. It may be harmful if swallowed (H302).
- Stability: Indenes are prone to thermal polymerization. Store at low temperature (2–8°C) and stabilize with trace BHT (butylated hydroxytoluene) if stored for long periods.

- Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

## References

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## Sources

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